molecular formula C14H12F4O5 B3313808 Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate CAS No. 94695-49-5

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

Cat. No. B3313808
CAS RN: 94695-49-5
M. Wt: 336.23 g/mol
InChI Key: WNSKAEJGWQCOQH-UHFFFAOYSA-N
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Description

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is a chemical compound with the molecular formula C14H12F4O5 . It has a molecular weight of 336.23600 . It is an important intermediate in the synthesis of fluoroquinolone antibiotics .


Synthesis Analysis

The synthesis of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate involves the alkylation of enolate ions . Since it is a 1,3-dicarbonyl compound, diethyl malonate has relatively acidic α-hydrogens (pKa = 12.6) and can be transformed to its enolate using sodium ethoxide as a base .


Molecular Structure Analysis

The structure of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate was studied using X-ray diffraction (XRD) and 1H, 19F NMR spectroscopy . In solution, both the esters were shown to exist as a mixture of enol and ketone tautomeric forms with predominance of the latter .


Physical And Chemical Properties Analysis

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate has a molecular weight of 336.23600 and a molecular formula of C14H12F4O5 . The exact mass is 336.06200 and the LogP is 2.16810 . The physical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Structure Analysis

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate is significant in the synthesis of various compounds. For instance, it plays a crucial role as an intermediate in the synthesis of fluoroquinolone antibiotics. The structure of this compound and its intermediates has been studied using X-ray diffraction (XRD) and NMR spectroscopy, revealing insights into its chemical behavior (Bazhin et al., 2012).

Synthesis of Coumarin, Pyridine, and Thiazole Derivatives

In the field of organic chemistry, the reaction of diethyl malonate with other compounds has been explored for synthesizing a variety of derivatives. For example, its reaction with amino-cyano tetrahydrobenzo[b]thiophene leads to products useful in creating azoles, azines, and their fused derivatives (Mohareb et al., 2001).

Applications in Crystal and Molecular Structure Analysis

Studies have demonstrated the synthesis of diethyl malonate derivatives and analyzed their crystal and molecular structures. These analyses are crucial in understanding the material properties and potential applications in various fields, including pharmaceuticals and materials science (Achutha et al., 2016).

Intermediates in Anticancer Drug Synthesis

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate derivatives have been identified as important intermediates in the synthesis of small molecule anticancer drugs. This highlights its potential in medicinal chemistry and drug development (Xiong et al., 2018).

Role in Heteroaromatic Compound Synthesis

This compound is also used in synthesizing heteroaromatic compounds, further emphasizing its versatility in organic synthesis. Its reaction with various compounds has been employedto create novel tetracyclic heteroaromatic compounds, which are valuable in the field of organic chemistry (Oels et al., 1978).

Formation of Exciplex in Polymer Matrix

Research involving diethyl malonate derivatives has explored their ability to form exciplexes in polymer matrices. This property is significant for applications in material science, particularly in the development of advanced materials with specific luminescent or electronic properties (Yuan et al., 1989).

Applications in Amino Acid Synthesis

Diethyl malonate derivatives have been used in synthesizing amino acids like 5-hydroxypipecolic acid. This application is particularly relevant in the field of biochemistry and pharmaceuticals, where such amino acids have various therapeutic and biochemical applications (Krishnamurthy et al., 2015).

Contribution to Organic Synthesis Research

The compound is also involved in reactions leading to the synthesis of diverse organic compounds, demonstrating its broad utility in synthetic organic chemistry. These reactions are critical for creating complex molecules used in various scientific and industrial applications (Mossini et al., 1979).

Synthesis of Benzodiazepine Derivatives

It plays a role in the synthesis of 3-carboxylic derivatives of disubstituted 1,5-benzodiazepines. These derivatives are important in pharmaceutical research, especially in the development of drugs for treating various mental health conditions (Mansour et al., 2001).

Safety And Hazards

The safety data sheet for diethyl malonate suggests that it is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSKAEJGWQCOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205161
Record name 1,3-Diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

CAS RN

94695-49-5
Record name 1,3-Diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94695-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.3 g of magnesium turnings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added and, when the reaction has started, a mixture of 160 g of diethyl malonate, 100 ml of absolute ethanol and 400 ml of anhydrous toluene is added dropwise at 50°-60° C. The mixture is then heated at 50°-60° C. for 1 hour, cooled to 5° C. to -10° C. with dry ice/acetone and, at this temperature, a solution of 212.5 g of 2,3,4,5-tetrafluorobenzoyl chloride in 80 ml of absolute toluene is slowly added dropwise. The mixture is stirred at 0° to -5° C. for 1 hour, allowed to reach room temperature overnight, and, while cooling in ice, a mixture of 400 ml of ice-water and 25 ml of concentrated sulphuric acid is allowed to run in. The phases are separated and two further extractions with toluene are carried out. The combined toluene solutions are washed with saturated NaCl solution, dried with Na2SO4, and the solvent is removed in vacuo. 335 g of diethyl 2,3,4,5-tetrafluorobenzoylmalonate are obtained as a crude product.
Quantity
24.3 g
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reactant
Reaction Step One
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5 mL
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solvent
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160 g
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reactant
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400 mL
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solvent
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100 mL
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solvent
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dry ice acetone
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0 (± 1) mol
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reactant
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212.5 g
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reactant
Reaction Step Five
Quantity
80 mL
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solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
400 mL
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reactant
Reaction Step Six
Quantity
25 mL
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reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

24.g of magnesium turnings are suspended in 50 ml of anhydrous ethanol. 5 ml of carbon tetrachloride are added, and, when the reaction has started, a mixture of 160 g of diethyl malonate, 100 ml of absolute ethanol and 400 ml of anhydrous toluene is added dropwise at 50°-60° C. Thereafter, the mixture is heated to 50°-60° C. for a further hour, and cooled to -5° C. to -10° C. with dry ice acetone, and a solution of 212.5 g of 2,3,4,5-tetrafluorobenzoyl chloride (1) in 80 ml of absolute toluene is slowly added dropwise at this temperature. The mixture is stirred for 1 hour at 0° to -5° C., and is allowed to reach room temperature overnight, and a mixture of 400 ml of ice water and 25 ml of concentrated sulphuric acid is allowed to run in whilst cooling with ice. The phases are separated, and extraction with toluene is repeated twice. The combined toluene solutions are washed with saturated NaCl solution and dried with Na2SO4, and the solvent is stripped off in vacuo. 335 g of diethyl 2,3,4,5-tetra-fluorobenzoylmalonate (3) are obtained as a crude product.
[Compound]
Name
24.g
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
160 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
212.5 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Reactant of Route 2
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Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Reactant of Route 3
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Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Reactant of Route 4
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate
Reactant of Route 6
Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

Citations

For This Compound
2
Citations
DN Bazhin, EV Shchegol'kov, YS Kudyakova… - Russian Journal of …, 2012 - Springer
The structure of key intermediates in the synthesis of fluoroquinolone antibiotics: diethyl (2,3,4,5-tetrafluorobenzoyl)malonate and ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-…
Number of citations: 2 link.springer.com
DN Bazhin, EV Schegol'kov, YS Kudyakova… - Russian Chemical …, 2011 - Springer
The reaction of the C-ethoxymagnesium derivative of diethyl malonate with polyfluorobenzoyl chlorides affords the corresponding (polyfluorobenzoyl)malonates prone to thermal …
Number of citations: 6 link.springer.com

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